molecular formula C20H10BrCl2N3O3 B11545186 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11545186
M. Wt: 491.1 g/mol
InChI Key: AHTAVEJBZAACRB-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromine, nitro, dichlorophenyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of 4-bromoaniline to introduce the nitro group. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 2,3-dichlorophenylamine and a suitable aldehyde. The final step involves the condensation of the intermediate products to form the desired imine compound under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro and bromine groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzoxazole ring structure is known to interact with nucleic acids, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and imine functionalities.

    4-Bromo-3-nitroaniline: Contains the bromo and nitro groups but does not have the benzoxazole ring.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C20H10BrCl2N3O3

Molecular Weight

491.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10BrCl2N3O3/c21-14-6-4-11(8-17(14)26(27)28)10-24-12-5-7-18-16(9-12)25-20(29-18)13-2-1-3-15(22)19(13)23/h1-10H

InChI Key

AHTAVEJBZAACRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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